5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl 4-(tert-butyl)benzoate
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Overview
Description
5-Amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzenesulfonyl group, and a tert-butylbenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the chlorobenzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-butylbenzoate moiety: The final step involves esterification, where the sulfonylated pyrazole is reacted with 4-tert-butylbenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzenesulfonyl group can be reduced to a corresponding sulfonamide.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate
- 5-Amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate
- 5-Amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate
Uniqueness
The uniqueness of 5-amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H20ClN3O4S |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
[5-amino-1-(4-chlorophenyl)sulfonylpyrazol-3-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C20H20ClN3O4S/c1-20(2,3)14-6-4-13(5-7-14)19(25)28-18-12-17(22)24(23-18)29(26,27)16-10-8-15(21)9-11-16/h4-12H,22H2,1-3H3 |
InChI Key |
YDOZABJUCNYVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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